N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl chloride derivatives can yield different 1,3,4-thiadiazole derivatives with varying biological activities .
Scientific Research Applications
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promising antimicrobial activity against various bacterial and fungal strains . In medicine, it is being investigated for its potential as an anticancer agent due to its cytotoxic properties . Additionally, it has applications in the agricultural industry as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of 2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiadiazole derivatives, which are known to exhibit cytotoxic and antimicrobial activities .
Comparison with Similar Compounds
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide . While both compounds exhibit cytotoxic properties, the specific substituents on the thiadiazole ring can significantly influence their biological activities and mechanisms of action.
Properties
Molecular Formula |
C13H14N4O3S2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(2)11(18)14-12-15-16-13(22-12)21-7-9-4-3-5-10(6-9)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,15,18) |
InChI Key |
BVORCUYENWEPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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